![molecular formula C12H16FNO B1358816 3-[(3-Fluorophenoxy)methyl]piperidine CAS No. 405090-68-8](/img/structure/B1358816.png)
3-[(3-Fluorophenoxy)methyl]piperidine
Overview
Description
3-[(3-Fluorophenoxy)methyl]piperidine, also known as FPMPP, is a chemical compound that has been the subject of research due to its unique physical and chemical properties. It is a useful research chemical and is used as a building block in the synthesis of various organic compounds .
Molecular Structure Analysis
The molecular formula of this compound is C12H16FNO . Its molecular weight is 209.26 g/mol. The structure includes a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms .Physical And Chemical Properties Analysis
This compound is a solid substance . Its molecular weight is 209.26 g/mol, and its empirical formula is C12H16FNO .Scientific Research Applications
Pharmacological Effects
Paroxetine, a derivative related to 3-[(3-Fluorophenoxy)methyl]piperidine, is extensively documented for its selective serotonin reuptake inhibition, highlighting its relevance in the treatment of various anxiety disorders and depression. The paper delves into the physicochemical properties, spectroscopic data, stability, preparation methods, and chromatographic analysis of Paroxetine, presenting a comprehensive review of its pharmacological effects and associated pharmacokinetics (Germann et al., 2013).
Structural and Binding Studies
Research has explored the synthesis and biological evaluations of various isomers of 3-(4-fluorophenyl)-2-[[3,4-(methylenedioxy)phenoxy]methyl]nortropane, highlighting the importance of stereochemistry in ligand affinity for serotonin transporter binding sites. This study is crucial in understanding the molecular configurations and their impact on binding efficacy (Keverline-Frantz et al., 1998).
Antidepressant Potential
The derivatives of 3-[(2-ethoxyphenoxy)methyl]piperidine, similar in structure to this compound, have been synthesized and evaluated as potential antidepressant agents. This study provides insights into the antidepressant properties of these compounds, comparing them with the drug viloxazine and examining their anticonvulsant activity and toxicity (Balsamo et al., 1987).
Antioxidant Properties
Research has identified certain analogues of N-methyl-N-¿1-[3-(4-fluorophenoxy)-2-hydroxy-propyl]-piperidin+ ++-4-yl¿ benzothiazol-2-amine as potent inhibitors of lipid peroxidation, demonstrating the antioxidant properties of the naphthylaminopiperidine moiety. This study contributes to understanding the role of this compound derivatives in inhibiting oxidative stress (Domány et al., 1996).
Structural Characterization
The synthesis and structural characterization of biologically active derivatives of 1,2,4 triazoles, related to this compound, have been explored. The study highlights the presence of various intermolecular interactions in the crystalline solid, providing insights into molecular packing and interaction analysis through computational procedures (Shukla et al., 2017).
Future Directions
properties
IUPAC Name |
3-[(3-fluorophenoxy)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO/c13-11-4-1-5-12(7-11)15-9-10-3-2-6-14-8-10/h1,4-5,7,10,14H,2-3,6,8-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFSSBGQXURBSLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30640776 | |
Record name | 3-[(3-Fluorophenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
405090-68-8 | |
Record name | 3-[(3-Fluorophenoxy)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30640776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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